4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the 2,6-dimethylmorpholino group and the 5-ethyl-1,3,4-oxadiazol-2-yl group requires specific reagents and conditions. Commonly used reagents include sulfonyl chlorides, amines, and oxadiazole precursors. The reactions are often carried out under controlled temperatures and may require catalysts to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share some structural similarities and exhibit a range of biological activities.
Triazoles: Another class of compounds with similar heterocyclic structures and diverse applications.
Uniqueness
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-4-15-19-20-17(26-15)18-16(22)13-5-7-14(8-6-13)27(23,24)21-9-11(2)25-12(3)10-21/h5-8,11-12H,4,9-10H2,1-3H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNFONMCKQFXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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